Nickel(II) bromide bis(triphenylphosphine)

Catalog No.
S1505081
CAS No.
14126-37-5
M.F
C36H30Br2NiP2
M. Wt
743.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) bromide bis(triphenylphosphine)

CAS Number

14126-37-5

Product Name

Nickel(II) bromide bis(triphenylphosphine)

IUPAC Name

dibromonickel;triphenylphosphane

Molecular Formula

C36H30Br2NiP2

Molecular Weight

743.1 g/mol

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-]

Cross-Coupling Catalyst:

Dibromobis(triphenylphosphine)nickel(II) (NiBr₂(PPh₃)₂) finds its most prominent application in scientific research as a catalyst for cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules []. NiBr₂(PPh₃)₂ facilitates this process by activating the participating molecules and enabling the formation of the desired bond []. Its effectiveness in various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada-Corriu coupling, makes it a valuable tool for organic synthesis [].

Exploring New Applications:

Beyond its established role in cross-coupling, researchers are actively exploring the potential of NiBr₂(PPh₃)₂ in other areas of scientific research. Some recent examples include:

  • Immobilization of Functional Groups: Scientists have investigated the use of NiBr₂(PPh₃)₂ to immobilize functional groups, such as carbonyl rhenium tripods, onto specific surfaces. This research holds promise for developing new catalysts and materials with tailored properties [].
  • Development of Novel Catalysts: Researchers are exploring the potential of NiBr₂(PPh₃)₂ as a precursor for the creation of new and improved catalysts. For instance, studies have shown its effectiveness in generating nickel nanoparticles, which are valuable catalysts for various reactions [].

Nickel(II) bromide bis(triphenylphosphine) is an organometallic compound with the chemical formula C36H30Br2NiP2C_{36}H_{30}Br_{2}NiP_{2}. It consists of a nickel ion coordinated to two bromide ions and two triphenylphosphine ligands. This compound typically appears as a green crystalline solid and is notable for its applications in catalysis and coordination chemistry. The presence of triphenylphosphine enhances the stability and reactivity of the nickel center, making it a valuable precursor in various

Dibromobis(triphenylphosphine)nickel(II) should be handled with care due to the following hazards:

  • Toxicity: Nickel compounds can be harmful upon inhalation, ingestion, or skin contact. Chronic exposure may lead to respiratory problems and nickel dermatitis.
  • Flammability: The compound is not flammable itself, but the organic solvents used in its handling may be flammable.
  • Reactivity: It can react with strong oxidizing agents and acids.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.
  • Wash hands thoroughly after handling.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper hazardous waste disposal procedures.
, primarily involving ligand exchange and reduction processes. Some key reactions include:

  • Ligand Exchange: In the presence of stronger nucleophiles, the bromide ligands can be replaced by other ligands, such as phosphines or amines.
  • Reduction: Nickel(II) can be reduced to nickel(0) using reducing agents, which can lead to the formation of nickel nanoparticles or other nickel complexes.
  • Catalytic Reactions: This compound serves as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the coupling of aryl halides with organometallic reagents .

Nickel(II) bromide bis(triphenylphosphine) can be synthesized through several methods:

  • Direct Reaction Method:
    • Nickel(II) bromide is reacted with triphenylphosphine in a suitable solvent under inert atmosphere conditions.
    • The reaction typically requires heating to facilitate complex formation.
  • Solvent-Free Synthesis:
    • A more modern approach involves grinding nickel(II) bromide with triphenylphosphine in a mortar and pestle, which promotes solid-state reactions without the need for solvents.
  • Precursor Method:
    • Nickel(II) chloride can be used as a precursor, reacting with sodium bromide to form nickel(II) bromide, which is then treated with triphenylphosphine .

Nickel(II) bromide bis(triphenylphosphine) has several important applications:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Material Science: The compound serves as a precursor for synthesizing nickel-based materials, including nanoparticles and thin films.
  • Coordination Chemistry: It is utilized in research for studying coordination complexes and their properties .

Studies on the interactions of nickel(II) bromide bis(triphenylphosphine) often focus on its reactivity with various ligands and substrates. Interaction studies reveal:

  • Ligand Behavior: The triphenylphosphine ligands significantly affect the electronic properties of the nickel center, influencing its reactivity.
  • Catalytic Mechanisms: Research has shown how this compound interacts with different substrates during catalytic processes, providing insights into reaction pathways and mechanisms .

Nickel(II) bromide bis(triphenylphosphine) shares similarities with other nickel complexes but has unique properties due to its specific ligand environment. Here are some comparable compounds:

Compound NameFormulaUnique Features
Nickel(II) chloride bis(triphenylphosphine)C36H30Cl2NiP2C_{36}H_{30}Cl_{2}NiP_{2}Chloride ligands instead of bromides
Nickel(II) acetylacetonateC10H12NiO4C_{10}H_{12}NiO_{4}Utilizes acetylacetonate as a bidentate ligand
Nickel(II) phosphine complexVariesVarious phosphines can be used; reactivity varies

The uniqueness of nickel(II) bromide bis(triphenylphosphine) lies in its stability and reactivity profile due to the specific combination of nickel coordination with bromides and triphenylphosphine ligands. This makes it particularly effective in catalysis compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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